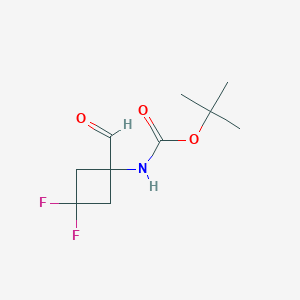

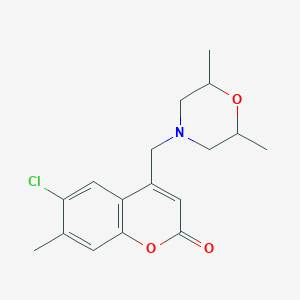

6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

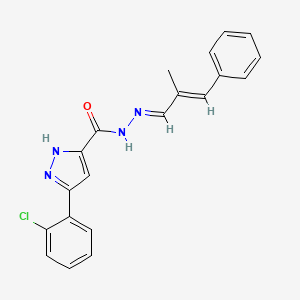

6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one, also known as PD98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Chromene Derivatives : This compound belongs to a broader category of chromene derivatives, which are synthesized and studied for their unique chemical properties and potential applications. For instance, the synthesis of morpholines linked to coumarin-triazole hybrids has been investigated for their anticancer properties. One such compound demonstrated significant growth inhibition against specific cancer cell lines, highlighting the relevance of these derivatives in medicinal chemistry and drug design (Goud et al., 2019).

Microwave-Assisted Synthesis : The versatility of chromene derivatives extends to their synthesis methods. Microwave-assisted synthesis has been utilized to prepare novel 2H-chromene derivatives, showcasing efficient routes to complex molecules with significant biological activities. Such compounds exhibit remarkable antimicrobial activity, underscoring their potential in developing new antimicrobial agents (El Azab et al., 2014).

Biological Activities

Histamine Release Inhibitory Effects : Compounds structurally related to "6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one" have been found to inhibit histamine release from mast cells. This activity is crucial for developing therapies for allergic reactions and inflammation. The study of prenylated orcinol derivatives from Rhododendron dauricum, which share a chromene core, revealed significant inhibition of histamine release, indicating the potential therapeutic value of these compounds (Iwata et al., 2004).

Molecular Studies and Chemical Analysis

NMR Chemical Shifts Study : Understanding the molecular structure and dynamics of chromene derivatives is facilitated by techniques such as NMR spectroscopy. Studies on the ^13C NMR chemical shifts of substituted 2,2-dimethyl-2H-chromenes provide insights into the electronic environment and structural features of these molecules, aiding in the design of molecules with desired properties (Timár et al., 1989).

Crystal Structure Analysis : The detailed analysis of crystal structures of chromene derivatives, including those linked to quinoline through a methylene bridge, reveals information about their molecular conformations, packing, and potential intermolecular interactions. Such studies are essential for the development of compounds with specific biological or chemical properties (Anuradha et al., 2018).

Propiedades

IUPAC Name |

6-chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3/c1-10-4-16-14(6-15(10)18)13(5-17(20)22-16)9-19-7-11(2)21-12(3)8-19/h4-6,11-12H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHBTGDHGXVMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-((2,6-dimethylmorpholino)methyl)-7-methyl-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)

![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)

![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)

![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)